Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-
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Overview
Description
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been shown to interact with various biological targets .
Mode of Action
It’s worth noting that triazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer effects. The mode of action of these compounds often involves interactions with cellular targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against various cancer cell lines . These effects are often the result of the compound’s interaction with its cellular targets and its impact on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- can be achieved through several methods. One common approach involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)ethanone
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
1-(1-methyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-8(2)7-6-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKYVZGMHELSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443919 |
Source
|
Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128979-26-0 |
Source
|
Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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